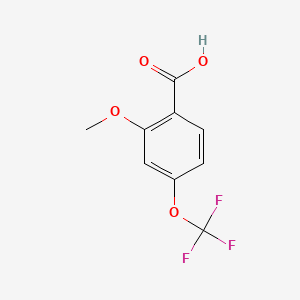

3,6-Difluoro-2-(trifluoromethyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,6-Difluoro-2-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H3F5O2 and a molecular weight of 226.1 . It is a powder in form and its color ranges from off-white to faint yellow .

Molecular Structure Analysis

The molecular structure of 3,6-Difluoro-2-(trifluoromethyl)benzoic acid consists of a benzoic acid core with fluorine atoms and a trifluoromethyl group attached . The exact 3D structure is not provided in the sources retrieved.Physical And Chemical Properties Analysis

3,6-Difluoro-2-(trifluoromethyl)benzoic acid has a predicted boiling point of 239.2±40.0 °C and a predicted density of 1.571±0.06 g/cm3 . Its pKa is predicted to be 1.98±0.36 .Applications De Recherche Scientifique

Environmental Degradation of Polyfluoroalkyl Chemicals Polyfluoroalkyl chemicals, which include substances like 3,6-difluoro-2-(trifluoromethyl)benzoic acid, are known for their extensive use in various industrial and commercial applications due to their unique properties. However, their environmental persistence and potential for degradation into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) raise concerns about their environmental impact. Studies have focused on microbial degradation as a mechanism to understand and mitigate the environmental fate of these chemicals. The degradation process involves both abiotic and microbial pathways, leading to the formation of highly persistent PFAAs, which have been the subject of regulations due to their toxicity profiles. Research into the environmental biodegradability of important precursors, such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, is crucial for evaluating their environmental fate and effects. This involves examining microbial degradation pathways, half-lives, defluorination potential, and the identification of novel degradation intermediates and products (Liu & Avendaño, 2013).

Health Risks of Novel Fluorinated Alternatives With the phase-out of certain per- and polyfluoroalkyl substances (PFASs) due to their toxicity and environmental persistence, the search for new compounds that can replace these substances is of paramount importance. Investigations into the sources, fates, and environmental effects of alternative PFAS compounds have shown that novel fluorinated alternatives such as hexafluoropropylene oxide dimer (HFPO-DA) and chlorinated polyfluorinated ether sulfonic acid (Cl-PFESA) have become dominant pollutants. These alternatives exhibit systemic multiple organ toxicities, potentially comparable or even more severe than legacy PFASs, indicating the need for further toxicological studies to confirm their safety for long-term use (Wang et al., 2019).

Trifluoromethanesulfonic Acid in Organic Synthesis Trifluoromethanesulfonic acid, related to 3,6-difluoro-2-(trifluoromethyl)benzoic acid by its fluorinated moiety, plays a significant role in organic synthesis. Its high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, facilitating various chemical reactions. The compound is used in electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, syntheses of carbo- and heterocyclic structures, among others. Its application in organic, natural, and organometallic compound chemistry highlights the versatility and efficiency of trifluoromethanesulfonic acid as a reagent for synthesizing new organic compounds, demonstrating the broader utility of fluorinated substances in chemical synthesis (Kazakova & Vasilyev, 2017).

Safety and Hazards

Mécanisme D'action

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways of 3,6-Difluoro-2-(trifluoromethyl)benzoic acid

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3,6-Difluoro-2-(trifluoromethyl)benzoic acid . .

Propriétés

IUPAC Name |

3,6-difluoro-2-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O2/c9-3-1-2-4(10)6(8(11,12)13)5(3)7(14)15/h1-2H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGYJKAQCACKIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B2776309.png)

![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2776311.png)

![5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2776313.png)

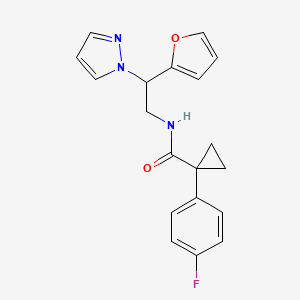

![N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2776317.png)

![(Z)-5-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2776320.png)

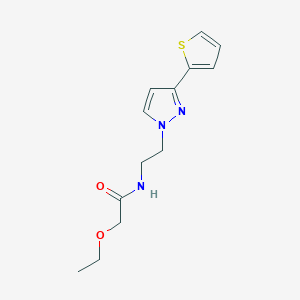

![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2776322.png)